REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4]([O:11][CH3:12])[CH:3]=1.B1([C:22]2[CH2:27][CH2:26][N:25]([C:28]([O:30][C:31]([CH3:34])([CH3:33])[CH3:32])=[O:29])[CH2:24][CH:23]=2)OC(C)(C)C(C)(C)O1.C(=O)([O-])[O-].[K+].[K+].C(Cl)Cl>CN(C=O)C.C(OCC)(=O)C>[CH3:12][O:11][C:4]1[CH:3]=[C:2]([C:22]2[CH2:27][CH2:26][N:25]([C:28]([O:30][C:31]([CH3:34])([CH3:33])[CH3:32])=[O:29])[CH2:24][CH:23]=2)[CH:7]=[CH:6][C:5]=1[N+:8]([O-:10])=[O:9] |f:2.3.4|
|
Name
|
|
Quantity
|
4.64 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)[N+](=O)[O-])OC
|
Name
|
|
Quantity
|
6.25 g
|
Type
|
reactant
|
Smiles
|
B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
8.29 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
PdCl2dppf
|
Quantity
|
0.98 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed twice with water and once with saturated aqueous NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The crude solid obtained
|
Type
|
CUSTOM
|
Details
|
is purified by chromatography on a column of silica
|
Type
|
WASH
|
Details
|
eluting with a cyclohexane/ethyl acetate gradient (75/25 to 70/30)
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1[N+](=O)[O-])C=1CCN(CC1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.02 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |